molecular formula C18H25NO4S B4297152 1-[3-(hexyloxy)phenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide

1-[3-(hexyloxy)phenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide

Cat. No.: B4297152
M. Wt: 351.5 g/mol
InChI Key: QSZVELVPZWZJFZ-UHFFFAOYSA-N
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Description

1-[3-(Hexyloxy)phenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a thieno[3,4-b]pyrrole core, which is fused with a phenyl ring substituted with a hexyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(hexyloxy)phenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted phenyl compound, the introduction of the hexyloxy group can be achieved through nucleophilic substitution reactions. The thieno[3,4-b]pyrrole core can be constructed via cyclization reactions involving sulfur-containing reagents and appropriate catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Hexyloxy)phenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the phenyl ring or the thieno[3,4-b]pyrrole core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles or electrophiles are employed under suitable conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-[3-(Hexyloxy)phenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and polymers, due to its electronic properties.

Mechanism of Action

The mechanism by which 1-[3-(hexyloxy)phenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

    Thieno[3,4-b]pyrrole Derivatives: Compounds with similar thieno[3,4-b]pyrrole cores but different substituents.

    Phenyl Substituted Compounds: Other compounds with phenyl rings substituted with various functional groups.

Uniqueness: 1-[3-(hexyloxy)phenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide stands out due to the combination of its hexyloxy-substituted phenyl ring and the thieno[3,4-b]pyrrole core with a 5,5-dioxide functional group. This unique structure imparts specific chemical and physical properties, making it valuable for diverse applications in research and industry.

Properties

IUPAC Name

1-(3-hexoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydro-3H-thieno[3,4-b]pyrrol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4S/c1-2-3-4-5-9-23-16-8-6-7-15(11-16)19-17-13-24(21,22)12-14(17)10-18(19)20/h6-8,11,14,17H,2-5,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZVELVPZWZJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(hexyloxy)phenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide
Reactant of Route 2
1-[3-(hexyloxy)phenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide
Reactant of Route 3
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1-[3-(hexyloxy)phenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide
Reactant of Route 4
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1-[3-(hexyloxy)phenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide
Reactant of Route 5
1-[3-(hexyloxy)phenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide
Reactant of Route 6
1-[3-(hexyloxy)phenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide

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